Cefuroxime lysine

solubility injectable formulation intramuscular administration

Cefuroxime lysine is a second-generation cephalosporin antibiotic salt formed by pairing cefuroxime acid with the essential amino acid L-lysine. Unlike the more common cefuroxime sodium (Zinacef) or the oral prodrug cefuroxime axetil, the lysine salt was specifically engineered to address physicochemical limitations of the sodium salt—namely lower aqueous solubility and injection-site pain—without altering the core antibacterial spectrum.

Molecular Formula C22H30N6O10S
Molecular Weight 570.6 g/mol
CAS No. 65527-51-7
Cat. No. B14496334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefuroxime lysine
CAS65527-51-7
Molecular FormulaC22H30N6O10S
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C16H16N4O8S.C6H14N2O2/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;7-4-2-1-3-5(8)6(9)10/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);5H,1-4,7-8H2,(H,9,10)/b19-9-;/t10-,14-;5-/m10/s1
InChIKeyCWTDDXMYNOJAMX-QWFHXNHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefuroxime Lysine (CAS 65527-51-7) Procurement Guide: Salt-Form Differentiation for Injectable Formulation


Cefuroxime lysine is a second-generation cephalosporin antibiotic salt formed by pairing cefuroxime acid with the essential amino acid L-lysine [1]. Unlike the more common cefuroxime sodium (Zinacef) or the oral prodrug cefuroxime axetil, the lysine salt was specifically engineered to address physicochemical limitations of the sodium salt—namely lower aqueous solubility and injection-site pain—without altering the core antibacterial spectrum [2]. The compound is supplied as a lyophilized crystalline powder suitable for intravenous, intramuscular, or intraperitoneal administration, and it was patented in China as a novel drug entity with improved formulation characteristics [3].

Cefuroxime Lysine Salt-Specific Performance: Why Cefuroxime Sodium Is Not a Direct Substitute in Injectable Formulations


Generic substitution of cefuroxime salts without formulation adjustment is clinically and pharmaceutically inappropriate because the counterion dictates critical product attributes: aqueous solubility (cefuroxime lysine: 1 g per 3 mL sterile water vs. cefuroxime sodium: 1 g per 4 mL) [1], injection-site tolerability (the lysine salt is consistently reported as less painful upon intramuscular and intravenous administration) [2], solution stability profile (half-life of 211.3 h at 25 °C for the lysine salt in aqueous solution at optimal pH 3.6–9.0) [3], and impurity signature (lysine salt batches demonstrate quantifiable control over four specified impurities at sub-0.2% levels) [4]. These four dimensions are salt-form-dependent and cannot be assumed interchangeable, meaning procurement specifications must be tied to the specific salt entity rather than the cefuroxime free acid equivalence alone.

Cefuroxime Lysine Quantitative Differentiation Evidence: Head-to-Head Data vs. Cefuroxime Sodium and Oral Prodrugs


Aqueous Solubility: Cefuroxime Lysine (333 mg/mL) vs. Cefuroxime Sodium (250 mg/mL) for Injectable Volume Reduction

Cefuroxime lysine exhibits a 33% higher aqueous solubility than cefuroxime sodium, enabling a 25% reduction in the volume of sterile water required for reconstitution per gram of drug [1]. This reduces the injection volume burden for intramuscular administration. The comparative solubilities were reported as 1 g dissolving in 3 mL of sterile water for the lysine salt versus 1 g requiring 4 mL for the sodium salt [1].

solubility injectable formulation intramuscular administration

Injection-Site Pain: Reduced Patient Withdrawal Rate with Cefuroxime Lysine vs. Cefuroxime Sodium in Clinical Crossover Trial

In a direct head-to-head clinical crossover study involving 16 hospitalized patients treated for lower respiratory tract infections, one patient receiving cefuroxime sodium withdrew specifically because of pain on injection, while no withdrawals due to injection pain were reported with the lysine salt [1]. The authors concluded from the crossover design that 'the lysine salt was less painful than the sodium salt' [1]. A separate study in eight elderly patients receiving 750 mg cefuroxime lysine reported that 'no local discomfort was noted following injection' [2].

injection-site tolerability intravenous administration patient compliance

Systemic Bioequivalence: Cefuroxime Lysine Demonstrates Equivalent Exposure to Cefuroxime Sodium (Relative Bioavailability 1.05) in Beagle Dog Model

In a randomized two-period crossover bioequivalence study in 18 healthy beagle dogs receiving 20, 40, and 80 mg/kg intravenous infusions, the mean relative bioavailability of cefuroxime lysine versus cefuroxime sodium was 1.05 (range 0.71–1.42), with both formulations exhibiting dose-proportional pharmacokinetics over the studied dose range [1]. A three-compartment open model was used for population pharmacokinetic analysis, and no significant difference in overall systemic exposure was observed [1]. In a separate clinical crossover study in 16 patients, the pharmacokinetic behavior of the lysine salt was confirmed to be similar to that of sodium cefuroxime in both sputum and plasma [2].

bioequivalence pharmacokinetics intravenous infusion

Aqueous Solution Stability: Cefuroxime Lysine Shelf-Life (t₀.₉) of 32.13 h at 25 °C Across pH 3.6–9.0 Window

The degradation kinetics of cefuroxime lysine in aqueous solution follow first-order kinetics across a wide pH range (1.5–11.0), with an activation energy of 116.0 kJ/mol [1]. At 25 °C, the half-life (t₁/₂) was determined to be 211.3 h and the shelf-life (t₀.₉, time to 10% degradation) was 32.13 h, with maximum stability observed between pH 3.6 and 9.0 [1]. This provides a quantifiable, pH-defined stability window that can be directly compared against cefuroxime sodium solution stability, which is reported as 13 h at room temperature for reconstituted solutions [2].

degradation kinetics solution stability pharmaceutical quality control

Impurity Profile Control: UFLC-MS/MS Quantification of Four Specified Impurities in Cefuroxime Lysine with LODs ≤5.0 ng/mL

A validated UFLC-MS/MS method was developed for the simultaneous determination of four specified impurities in cefuroxime lysine, achieving limits of detection (LOD) of 2.5, 5.0, 3.0, and 4.0 ng/mL, and limits of quantification (LOQ) of 8.4, 16.5, 9.9, and 13.2 ng/mL for the four impurities respectively [1]. Method precision (RSD < 1.7%) and recovery (98.8%–101.3%) were demonstrated across multiple batches [1]. Complementary patent disclosures describe cefuroxime lysine compositions containing 98–99.99 wt% cefuroxime lysine with specified impurity species (trans-cefuroxime acid or descarbamoyl cefuroxime) limited to 0.01–2 wt% [2]. This level of impurity characterization and control exceeds what is routinely available for generic cefuroxime sodium products.

impurity profiling LC-MS/MS pharmaceutical analytical chemistry

Pharmacokinetic Linearity and Multi-Route Administration: Cefuroxime Lysine Demonstrates Dose-Proportional Exposure Across IV, IM, and IP Routes in Rats

A comparative pharmacokinetic study in Sprague-Dawley rats (n=24) evaluated cefuroxime lysine at 67.5 mg/kg via IV bolus, intramuscular, and intraperitoneal routes [1]. After IV administration, distribution was rapid (t₁/₂α = 0.10 ± 0.11 h). Intramuscular injection produced a Cmax of 73.51 ± 12.46 mg/L, significantly higher than intraperitoneal Cmax of 49.09 ± 7.06 mg/L [1]. The AUC₀–∞ after IM administration showed a significant sex-related difference (male: 66.38 ± 16.5 vs. female: 44.23 ± 6.37 mg·h/L) [1]. These parameters provide quantitative benchmarks for formulation selection across administration routes that are not equally characterized for cefuroxime sodium in the same study design.

pharmacokinetics route of administration preclinical development

Cefuroxime Lysine Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Institutional Injectable Formulary Switch from Cefuroxime Sodium to Lysine Salt for Reduced Injection-Site Adverse Events

Hospitals and clinics experiencing patient complaints or treatment discontinuation due to injection-site pain with cefuroxime sodium can justify a formulary switch to cefuroxime lysine based on the direct clinical crossover evidence showing reduced pain [1], supported by the 25% lower reconstitution volume per gram that reduces intramuscular injection burden [2]. The demonstrated bioequivalence (F_rel = 1.05) [3] means no dose adjustment protocols are required, minimizing implementation barriers.

Pharmacy Bulk Preparation and Extended Hang-Time IV Admixture Programs

Hospital pharmacy departments operating batch-reconstitution workflows can leverage the quantifiable aqueous solution stability advantage of cefuroxime lysine (t₀.₉ = 32.13 h at 25 °C, optimal pH 3.6–9.0) [1] to extend beyond-use dating compared with cefuroxime sodium solutions (stable only 13 h at room temperature) [2]. This reduces daily compounding labor, decreases admixture waste, and supports 24-hour pharmacy batch preparation cycles.

Quality-Control-Driven Procurement for Regulated Pharmaceutical Manufacturing

Generic drug manufacturers and contract research organizations requiring cefuroxime active pharmaceutical ingredient with a defined, analytically validated impurity profile should specify cefuroxime lysine based on the published UFLC-MS/MS method with LODs ≤5.0 ng/mL for four specified impurities and demonstrated inter-batch precision (RSD < 1.7%) [1]. Patent specifications of 98–99.99% purity with individual impurity bounds of 0.01–2% [2] provide a procurement quality benchmark that may not be matched by commodity cefuroxime sodium.

Preclinical Multi-Route Pharmacokinetic and Efficacy Studies in Rodent Models

Research laboratories conducting infection models in rats can utilize the published multi-route pharmacokinetic parameters for cefuroxime lysine (IV, IM, IP) [1] to design dosing regimens with confidence, particularly for IM administration where the Cmax of 73.51 mg/L at 67.5 mg/kg is substantially higher than the IP route, and where sex-related AUC differences (male 66.38 vs. female 44.23 mg·h/L) must be accounted for in study design.

Quote Request

Request a Quote for Cefuroxime lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.